molecular formula C17H17NO3 B5853926 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B5853926
M. Wt: 283.32 g/mol
InChI Key: BQWGVPGGCJSQDB-UHFFFAOYSA-N
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Description

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with 2-aminophenol in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the desired benzoxazine compound. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzoxazine derivatives.

    Substitution: Substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-chlorophenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one
  • 4-[2-(3-methoxyphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one
  • 4-[2-(3-fluorophenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-(3-methylphenoxy)ethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-5-4-6-14(11-13)20-10-9-18-15-7-2-3-8-16(15)21-12-17(18)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWGVPGGCJSQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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